3,3,3-Trifluoropropyl methanesulfonate
Overview
Description
3,3,3-Trifluoropropyl methanesulfonate is an organofluorine compound with the molecular formula C4H7F3O3S. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of a trifluoropropyl group attached to a methanesulfonate moiety, contributing to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3,3-Trifluoropropyl methanesulfonate can be synthesized through the reaction of 3,3,3-trifluoropropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature. The product is purified by silica gel chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoropropyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3,3,3-trifluoropropanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include trifluoropropyl amines, ethers, or thioethers.
Hydrolysis: The primary products are 3,3,3-trifluoropropanol and methanesulfonic acid.
Scientific Research Applications
3,3,3-Trifluoropropyl methanesulfonate has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of biomolecules to study their structure and function.
Medicine: It is investigated for its potential use in drug development, especially in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers
Mechanism of Action
The mechanism of action of 3,3,3-trifluoropropyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the substitution process. The trifluoropropyl group can enhance the lipophilicity and metabolic stability of the resulting compounds, making them valuable in various applications .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoropropyl trifluoromethanesulfonate: Similar in structure but with a trifluoromethanesulfonate group instead of methanesulfonate.
3,3,3-Trifluoropropyltrimethoxysilane: Contains a trimethoxysilane group, used in the synthesis of silsesquioxane-based polymers.
Uniqueness
3,3,3-Trifluoropropyl methanesulfonate is unique due to its balance of reactivity and stability, making it suitable for a wide range of chemical reactions. Its trifluoropropyl group imparts distinct properties, such as increased lipophilicity and metabolic stability, which are advantageous in pharmaceutical and industrial applications .
Properties
IUPAC Name |
3,3,3-trifluoropropyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O3S/c1-11(8,9)10-3-2-4(5,6)7/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXPDOQKELOUCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649100 | |
Record name | 3,3,3-Trifluoropropyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911116-16-0 | |
Record name | 3,3,3-Trifluoropropyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,3-trifluoropropyl methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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